molecular formula C15H10F4O4 B14048910 (3-Fluoro-3'-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid

(3-Fluoro-3'-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid

Cat. No.: B14048910
M. Wt: 330.23 g/mol
InChI Key: FVUXIQFCPYWKNJ-UHFFFAOYSA-N
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Description

(3-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid is a complex organic compound characterized by the presence of fluorine and trifluoromethoxy groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid typically involves multiple steps, starting from commercially available precursors. The process often includes halogenation, coupling reactions, and subsequent functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at specific positions on the biphenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated groups make it useful in imaging techniques such as positron emission tomography (PET).

Medicine

In medicine, (3-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid has potential applications as a pharmaceutical intermediate. Its unique properties may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound may also influence cellular pathways by altering the expression of genes involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine: Similar structure but with a dimethylamine group instead of a hydroxyacetic acid group.

    3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)biphenyl: Contains trifluoromethoxy groups but differs in the biphenyl substitution pattern.

Uniqueness

(3-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid is unique due to its specific combination of fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H10F4O4

Molecular Weight

330.23 g/mol

IUPAC Name

2-[2-fluoro-6-[3-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid

InChI

InChI=1S/C15H10F4O4/c16-11-6-2-5-10(12(11)13(20)14(21)22)8-3-1-4-9(7-8)23-15(17,18)19/h1-7,13,20H,(H,21,22)

InChI Key

FVUXIQFCPYWKNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C(=CC=C2)F)C(C(=O)O)O

Origin of Product

United States

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